2'-epi-2'-O-acetylthevetin B
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Overview
Description
2’-epi-2’-O-acetylthevetin B is a cardiac glycoside isolated from the seeds of Cerbera manghas L. This compound has garnered significant attention due to its potent biological activities, particularly its ability to induce apoptosis in cancer cells .
Preparation Methods
2’-epi-2’-O-acetylthevetin B is primarily extracted from the seeds of Cerbera manghas L. The extraction process involves several steps, including solvent extraction, purification, and crystallization . While detailed synthetic routes and industrial production methods are not extensively documented, the extraction from natural sources remains the primary method of obtaining this compound.
Chemical Reactions Analysis
2’-epi-2’-O-acetylthevetin B undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can modify the glycosidic bonds, potentially altering the compound’s activity.
Substitution: Substitution reactions, particularly at the acetyl group, can yield derivatives with varied properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a model compound for studying cardiac glycosides and their derivatives.
Biology: The compound is used to investigate cell cycle arrest and apoptosis mechanisms in cancer cells.
Medicine: Its potent anticancer properties make it a candidate for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2’-epi-2’-O-acetylthevetin B involves several pathways:
Comparison with Similar Compounds
2’-epi-2’-O-acetylthevetin B is unique among cardiac glycosides due to its specific structural features and potent biological activities. Similar compounds include:
Thevetin B: Another cardiac glycoside with similar biological activities but different structural features.
Digitoxin: A well-known cardiac glycoside used in medicine, with a different mechanism of action.
Ouabain: Another cardiac glycoside with potent biological activities but different molecular targets.
Properties
Molecular Formula |
C44H68O19 |
---|---|
Molecular Weight |
901.0 g/mol |
IUPAC Name |
[(2R,3S,4R,5S,6S)-2-[[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-3-yl] acetate |
InChI |
InChI=1S/C44H68O19/c1-19-36(63-40-35(53)33(51)31(49)28(62-40)18-57-39-34(52)32(50)30(48)27(16-45)61-39)37(55-5)38(59-20(2)46)41(58-19)60-23-8-11-42(3)22(15-23)6-7-26-25(42)9-12-43(4)24(10-13-44(26,43)54)21-14-29(47)56-17-21/h14,19,22-28,30-41,45,48-54H,6-13,15-18H2,1-5H3/t19-,22+,23-,24+,25-,26+,27+,28+,30+,31+,32-,33-,34+,35+,36-,37+,38-,39+,40-,41-,42-,43+,44-/m0/s1 |
InChI Key |
ILSCMGXPNCDKNU-NLGBLHKOSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)OC(=O)C)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC(=O)C)OC)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |
Origin of Product |
United States |
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